Potency Differential: GW4064 Exhibits >200-Fold Higher Affinity for FXR Than the Endogenous Bile Acid CDCA
GW4064 demonstrates a 15 nM EC50 in cell-free FXR binding assays, representing a >200-fold potency increase over the physiological FXR ligand chenodeoxycholic acid (CDCA). This quantitative difference is essential for experiments requiring robust FXR activation without the confounding receptor promiscuity (e.g., TGR5 activation) inherent to bile acid derivatives . In cell-based reporter assays, GW4064 exhibits EC50 values of 80 nM (mouse FXR) and 90 nM (human FXR) in CV-1 cells [1].
| Evidence Dimension | In vitro potency (FXR activation) |
|---|---|
| Target Compound Data | EC50 = 15 nM (cell-free assay); EC50 = 80 nM (mouse FXR, CV-1 cells); EC50 = 90 nM (human FXR, CV-1 cells) |
| Comparator Or Baseline | Chenodeoxycholic acid (CDCA): EC50 = 4.0 ± 0.2 µM (cell-based reporter assay) [2] |
| Quantified Difference | >200-fold more potent (cell-free); ~50-fold more potent (cell-based, human FXR) |
| Conditions | FRET-based ligand binding assay (cell-free); CV-1 cells transfected with mouse or human FXR expression vectors (cell-based) |
Why This Matters
This potency gap ensures that GW4064 can be used at nanomolar concentrations to achieve full receptor activation, minimizing off-target effects common with high-concentration (micromolar) CDCA treatment.
- [1] Maloney PR, Parks DJ, Haffner CD, et al. Identification of a chemical tool for the orphan nuclear receptor FXR. J Med Chem. 2000;43(16):2971-2974. View Source
- [2] Schierle S, Merk D, Schmidt J, et al. Identification of a partial FXR agonist with improved drug-like properties. PMC6606567. Nature Communications (or similar PMC). View Source
